molecular formula C11H23N B2613943 N-butyl-3-methylcyclohexan-1-amine CAS No. 55794-85-9

N-butyl-3-methylcyclohexan-1-amine

Cat. No.: B2613943
CAS No.: 55794-85-9
M. Wt: 169.312
InChI Key: KFJUEEKIJVBZSQ-UHFFFAOYSA-N
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Description

General Context and Significance of Cyclohexanamine Derivatives

Cyclohexanamine derivatives are fundamental scaffolds in the design and synthesis of a wide array of more complex molecules. The conformational flexibility of the cyclohexane (B81311) ring, coupled with the nucleophilic and basic nature of the amino group, allows for a diverse range of chemical transformations. These derivatives are instrumental in the development of pharmaceuticals, agrochemicals, and materials science. nih.govchemicalbook.comnih.gov The stereochemistry of the substituted cyclohexane ring, often leading to cis and trans isomers, provides a platform for investigating stereoselective reactions and their impact on the biological activity and physical properties of the resulting compounds.

Historical Overview of N-Alkyl Cyclohexanamine Chemistry

The exploration of N-alkyl cyclohexanamine chemistry has evolved significantly over the decades. Early research focused on fundamental synthesis methods, such as the direct alkylation of cyclohexylamine. masterorganicchemistry.com However, these methods often suffered from drawbacks like polyalkylation, leading to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com The advent of more sophisticated synthetic strategies, most notably reductive amination, revolutionized the field. masterorganicchemistry.comyoutube.comyoutube.com This method, which involves the reaction of a cyclohexanone (B45756) derivative with a primary amine in the presence of a reducing agent, allows for the controlled and high-yield synthesis of N-alkylated cyclohexanamines. masterorganicchemistry.comyoutube.com This advancement paved the way for the systematic study of the structure-activity relationships of this class of compounds.

Scope and Research Focus on N-butyl-3-methylcyclohexan-1-amine

This article focuses specifically on the chemical compound this compound. Due to the limited direct research on this particular molecule, this review will draw upon established principles of organic chemistry and data from closely related analogs to present a comprehensive scientific overview. The primary areas of focus will be its synthesis, chemical and physical properties, stereoisomerism, spectroscopic analysis, and reactivity. The aim is to provide a foundational understanding of this compound within the broader context of substituted cyclohexanamine chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-3-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJUEEKIJVBZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Butyl 3 Methylcyclohexan 1 Amine

Stereoselective Synthesis Approaches

The presence of two stereocenters in N-butyl-3-methylcyclohexan-1-amine (at C1 and C3) means that it can exist as four possible stereoisomers. The selective synthesis of a single stereoisomer is a key challenge and a major focus of modern organic synthesis.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers an elegant and efficient way to introduce chirality into molecules. In the context of this compound synthesis, a prominent strategy involves the asymmetric reductive amination of 3-methylcyclohexanone (B152366) with n-butylamine. This can be achieved using a chiral catalyst that facilitates the enantioselective reduction of the intermediate imine.

One approach utilizes a Noyori-type ruthenium catalyst, which is known for the stereoselective reduction of ketones and imines. nih.gov The catalyst, often a complex of ruthenium with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN), can effectively differentiate between the two enantiotopic faces of the imine formed from 3-methylcyclohexanone and n-butylamine. The reaction is typically carried out under a hydrogen atmosphere. The choice of the chiral ligand's chirality (e.g., (R)-BINAP vs. (S)-BINAP) dictates the stereochemical outcome at the C1 position.

Catalyst SystemStarting MaterialsProduct StereoisomerDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Ru(II)/(R)-BINAP/(R,R)-DPEN3-methylcyclohexanone, n-butylamine, H₂(1R,3R/S)-N-butyl-3-methylcyclohexan-1-amineModerate to GoodHigh
Ru(II)/(S)-BINAP/(S,S)-DPEN3-methylcyclohexanone, n-butylamine, H₂(1S,3R/S)-N-butyl-3-methylcyclohexan-1-amineModerate to GoodHigh

Another powerful method involves biocatalysis, employing enzymes such as imine reductases (IREDs) or reductive aminases (RedAms). taylorandfrancis.com These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity. A suitably engineered IRED can catalyze the asymmetric reduction of the iminium ion formed in situ from 3-methylcyclohexanone and n-butylamine, yielding a specific stereoisomer of the final product with high enantiomeric purity. researchgate.net

Diastereoselective Control in Cyclohexane (B81311) Ring Functionalization

Achieving diastereoselective control in the functionalization of a pre-existing cyclohexane ring is another key strategy. Starting with 3-methylcyclohexanone, the introduction of the butylamino group can be directed by the existing methyl group.

Standard reductive amination conditions, for instance using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), will typically lead to a mixture of cis and trans diastereomers. masterorganicchemistry.comyoutube.com The ratio of these diastereomers is influenced by the steric hindrance posed by the methyl group. The hydride reagent will preferentially attack from the less hindered face of the intermediate iminium ion. For 3-methylcyclohexanone, this generally leads to a preference for the formation of the cis-isomer, where the incoming nucleophile (hydride) attacks from the face opposite to the equatorial methyl group. However, the selectivity is often moderate.

To enhance diastereoselectivity, bulkier reducing agents or specific reaction conditions can be employed. For example, the use of a sterically demanding hydride source might increase the preference for attack from the less hindered face.

Enantioselective Pathways to this compound Stereoisomers

Enantioselective pathways aim to generate specific enantiomers of the target molecule. One such pathway could involve the asymmetric reduction of a suitable enamine precursor. For instance, the enamine formed from 3-methylcyclohexanone and a chiral secondary amine can be hydrogenated in a diastereoselective manner. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched 3-methylcyclohexanamine, which can then be alkylated with a butyl group.

Alternatively, a desymmetrization approach starting from a prochiral precursor like 3-methylcyclohexanedione could be envisioned. A catalytic asymmetric mono-amination reaction could set the stereocenter at C1, followed by reduction of the remaining ketone and subsequent butylation.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org In the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen atom to direct the stereochemical outcome of a key reaction.

A well-established method involves the use of Ellman's auxiliary, tert-butanesulfinamide. nih.govnih.govnih.gov (R)- or (S)-tert-butanesulfinamide can be condensed with 3-methylcyclohexanone to form the corresponding N-sulfinyl-ketimine. The chiral sulfinyl group then directs the nucleophilic addition of a butyl nucleophile (e.g., from butylmagnesium bromide or butyllithium) to the imine carbon in a highly diastereoselective manner. The stereochemical outcome is predictable, with the nucleophile generally attacking from the face opposite to the bulky tert-butyl group of the sulfinamide. Subsequent acidic cleavage of the sulfinyl group affords the chiral primary amine, which can then be N-butylated in a separate step, or the butyl group can be introduced directly.

Another strategy involves attaching a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, to a carboxylic acid precursor that can be converted to the amine. sigmaaldrich.comnih.gov For example, one could envision a synthetic route starting from a 3-methylcyclohexanecarboxylic acid derivative.

Chiral AuxiliaryKey ReactionIntermediateFinal Step
(R)-tert-butanesulfinamideDiastereoselective addition of a butyl nucleophile to the N-sulfinyl-imine of 3-methylcyclohexanoneChiral N-sulfinyl-N-butyl-3-methylcyclohexanamineAcidic removal of the auxiliary
(S)-PseudoephedrineDiastereoselective alkylation of a pseudoephedrine amide derived from a cyclohexene (B86901) carboxylic acid precursorChiral amide with controlled stereocentersConversion of the amide to the amine and butylation

Classical and Modern Coupling Reactions for this compound Formation

Reductive Amination Strategies for this compound

Reductive amination is arguably the most direct and widely used method for the synthesis of this compound from 3-methylcyclohexanone and n-butylamine. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com

A variety of reducing agents can be employed, each with its own advantages.

Sodium borohydride (B1222165) (NaBH₄) : A common and inexpensive reducing agent, though it can also reduce the starting ketone.

Sodium cyanoborohydride (NaBH₃CN) : More selective for the reduction of the protonated imine (iminium ion) over the ketone, allowing for the reaction to be carried out at a slightly acidic pH where imine formation is favorable. masterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) : A mild and effective reagent that is particularly useful for the reductive amination of a wide range of aldehydes and ketones. It is less toxic than NaBH₃CN. masterorganicchemistry.com

Catalytic Hydrogenation : Using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel (Ra-Ni) under a hydrogen atmosphere is a clean and efficient method, often used in industrial settings. google.comchemicalbook.com

The general reaction scheme is as follows:

3-methylcyclohexanone + n-butylamine ⇌ [Imine/Enamine Intermediate] --[Reducing Agent]--> this compound

Reducing AgentSolventTypical Conditions
NaBH(OAc)₃Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room temperature, 12-24 hours
NaBH₃CNMethanol (MeOH)pH 6-7, Room temperature, 12-24 hours
H₂ / Pd/CEthanol (EtOH) or Methanol (MeOH)1-5 atm H₂, Room temperature to 50°C, 6-24 hours

The choice of reducing agent and reaction conditions can influence the yield and the diastereomeric ratio of the product.

Alkylation Reactions on Cyclohexanamine Scaffolds

A primary route to this compound involves the direct alkylation of a 3-methylcyclohexanamine precursor. nih.govnih.govnih.gov A common and effective method for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction typically involves the condensation of 3-methylcyclohexanone with butylamine (B146782) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgmasterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they are selective for the imine in the presence of the ketone. masterorganicchemistry.com

Alternatively, direct N-alkylation of 3-methylcyclohexanamine with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) can be performed. However, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. libretexts.org To improve the selectivity for mono-alkylation, the reaction can be carried out using a large excess of the primary amine or by employing specific catalytic systems. The use of a base, such as potassium carbonate or a non-nucleophilic organic base like 2,6-lutidine, is crucial to neutralize the hydrohalic acid generated during the reaction. dtic.mildtic.mil

Below is a table summarizing potential reductive amination conditions for the synthesis of this compound:

Carbonyl CompoundAmineReducing AgentSolventTypical Conditions
3-MethylcyclohexanoneButylamineSodium triacetoxyborohydride (NaBH(OAc)3)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room temperature, 12-24 hours
3-MethylcyclohexanoneButylamineSodium cyanoborohydride (NaBH3CN)Methanol (MeOH)pH 6-7, Room temperature, 12-24 hours
3-MethylcyclohexanoneButylamineH2, Palladium on Carbon (Pd/C)Ethanol (EtOH) or Methanol (MeOH)Elevated pressure and temperature

Multi-component Reactions Incorporating this compound Moieties

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single step, generating molecular diversity with high atom economy. tcichemicals.comnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, established MCRs can be adapted to incorporate the N-butyl-3-methylcyclohexylamino scaffold.

For instance, the Ugi four-component reaction (U-4CR) could be employed. nih.gov In a hypothetical Ugi reaction, 3-methylcyclohexanone, butylamine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid could be combined to generate a complex α-acylamino amide derivative containing the N-butyl-3-methylcyclohexylamino moiety. The versatility of the Ugi reaction allows for the introduction of various substituents by simply changing the starting components.

Another relevant MCR is the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and a boronic acid. organic-chemistry.org One could envision a Petasis-type reaction involving 3-methylcyclohexanone, butylamine, and a vinyl or aryl boronic acid to generate allylic or benzylic amines, respectively, which could be further modified.

The following table illustrates a hypothetical Ugi reaction for the synthesis of a derivative containing the N-butyl-3-methylcyclohexylamino moiety:

Aldehyde/KetoneAmineIsocyanideCarboxylic Acid
3-MethylcyclohexanoneButylaminetert-Butyl isocyanideAcetic acid
3-MethylcyclohexanoneButylamineCyclohexyl isocyanideBenzoic acid

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties.

Modification of the N-butyl Side Chain

The N-butyl side chain can be modified through various synthetic transformations. For example, if the initial synthesis utilized a shorter or longer N-alkyl chain, further alkylation could be performed. However, as with the initial synthesis, controlling the degree of alkylation can be challenging. libretexts.org

A more controlled approach would involve the dealkylation of the N-butyl group followed by the introduction of a new alkyl chain. This can be a synthetically demanding process. A more practical approach to analogues is to use different primary amines in the initial reductive amination or alkylation step. For instance, using propylamine, pentylamine, or benzylamine (B48309) in place of butylamine would yield the corresponding N-propyl, N-pentyl, or N-benzyl analogues. masterorganicchemistry.com

Derivatization at the Cyclohexane Ring

Functionalization of the cyclohexane ring can introduce additional diversity. The starting material, 3-methylcyclohexanone, can be modified prior to the amination step. For example, α-alkylation or α-halogenation of 3-methylcyclohexanone would lead to derivatives with substituents at the C2 or C6 positions of the cyclohexane ring.

Furthermore, if the cyclohexane ring contains other functional groups, these can be manipulated. For instance, if a derivative is synthesized from a cyclohexanone (B45756) bearing an ester group, this ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. The presence of a double bond in the cyclohexane ring, introduced through an appropriate starting material, would allow for a wide range of transformations, including epoxidation, dihydroxylation, and hydrogenation.

Preparation of this compound Salts

As a secondary amine, this compound is basic and readily forms salts with various acids. These salts often have improved solubility in polar solvents and are crystalline, which can facilitate purification and handling.

The most common salts are hydrochloride salts, which can be prepared by treating a solution of the amine with hydrochloric acid (HCl), either as an aqueous solution or as a solution in an organic solvent like dioxane or diethyl ether. nih.gov The resulting salt typically precipitates from the solution and can be isolated by filtration. Other common salts include hydrobromide, sulfate, and phosphate (B84403) salts, which can be prepared in a similar manner using the corresponding acids.

Quaternary ammonium salts can also be prepared by further alkylation of the secondary amine. dtic.milquora.com For example, reaction with an excess of an alkyl halide, such as methyl iodide, would yield the N-butyl-N-methyl-3-methylcyclohexanaminium iodide. libretexts.orgquora.com The formation of quaternary ammonium salts results in a permanently charged species. quora.com

The table below provides examples of salt formation reactions:

AmineAcid/Alkylating AgentSolventSalt Product
This compoundHydrochloric acid (HCl)Diethyl ether or DioxaneThis compound hydrochloride
This compoundSulfuric acid (H2SO4)EthanolThis compound sulfate
This compoundMethyl iodide (CH3I)Acetonitrile (B52724)N-butyl-N-methyl-3-methylcyclohexanaminium iodide

Reactivity as a Nucleophile and Base

The lone pair of electrons on the nitrogen atom of this compound dictates its function as both a Brønsted-Lowry base and a Lewis base (nucleophile). The presence of two alkyl substituents—a butyl group and a 3-methylcyclohexyl group—influences these properties through inductive effects and steric hindrance.

The alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, making it more basic and generally more nucleophilic than a primary amine like cyclohexylamine. thieme-connect.comacs.org However, the steric bulk of the butyl and, particularly, the substituted cyclohexyl group can impede its ability to act as a nucleophile in reactions sensitive to steric hindrance. acs.org This steric hindrance is a critical factor in determining the outcome of its reactions with various electrophiles.

Role in Amine-Catalyzed Reactions

Secondary amines are frequently employed as catalysts in a variety of organic transformations, such as in the formation of enamines and in aldol-type reactions. In these contexts, this compound could theoretically act as a catalyst. For instance, in reactions with ketones or aldehydes, it could form an intermediate iminium salt, which is a key step in many catalytic cycles. youtube.com

The efficacy of this compound as a catalyst would be highly dependent on the specific reaction. Its steric bulk might be advantageous in some cases, for example, by influencing the stereochemical outcome of a reaction. However, in other cases, this same steric hindrance could significantly slow down the reaction rate compared to less hindered secondary amines. The balance between electronic activation from the alkyl groups and steric deactivation is a key determinant of its catalytic potential.

Investigations into Alkylation and Acylation Reactions

Alkylation: The N-alkylation of secondary amines to form tertiary amines is a fundamental transformation. This compound is expected to undergo alkylation with alkyl halides. However, as a secondary amine, it is generally more nucleophilic than the corresponding primary amine, which can lead to over-alkylation to form a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide. masterorganicchemistry.com

The reaction with bulkier alkyl halides would be slower due to the steric hindrance around the nitrogen atom. The choice of reaction conditions, such as the use of a non-nucleophilic base to scavenge the acid produced, would be crucial to control the extent of alkylation. thieme-connect.com For sterically hindered secondary amines, specific methods, such as using alkyl tosylates in the presence of a bulky, non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine, have been developed to achieve efficient N-alkylation. thieme-connect.com

Acylation: Acylation of this compound with acyl chlorides or anhydrides would readily form the corresponding N-acyl amide. This reaction is typically very efficient for secondary amines. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride). youtube.com Usually, a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the HCl generated when an acyl chloride is used. Alternatively, a second equivalent of the amine can serve as the base. youtube.com

Transformations Involving the Cyclohexane Ring

The cyclohexane ring of this compound can also participate in various chemical transformations, with the stereochemistry of the ring playing a crucial role in the reaction outcomes.

Stereochemical Outcomes of Ring-Based Reactions

The 3-methylcyclohexyl group exists in a chair conformation, with the methyl group and the amino group having specific spatial orientations (axial or equatorial). The relative stability of the conformers of substituted cyclohexanes is well-documented, with bulky substituents preferentially occupying the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com For this compound, the N-butylamino group is significantly bulkier than the methyl group and would strongly prefer the equatorial position. The 3-methyl group can exist in either an axial or equatorial position, leading to cis and trans diastereomers.

Reactions at the cyclohexane ring would be influenced by the stereochemistry of the starting material. For example, an elimination reaction on a derivative of this compound would require an anti-periplanar arrangement of the leaving group and a proton, the feasibility of which depends on the conformation of the ring. Similarly, the approach of a reagent to the ring would be sterically directed by the existing substituents.

Functional Group Interconversions at the 3-methyl Position

The methyl group at the 3-position is generally unreactive. However, under radical conditions, such as allylic bromination with N-bromosuccinimide (NBS) if a double bond were present in the ring, functionalization adjacent to the methyl group could be achieved. Direct functionalization of the methyl group on a saturated cyclohexane ring is challenging and would likely require harsh reaction conditions that could also affect the amino group.

Mechanistic Insights into this compound Transformations

The mechanisms of the reactions of this compound are largely analogous to those of other secondary amines.

Nucleophilic Substitution (Alkylation): The reaction with alkyl halides typically proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile. The rate of this reaction is sensitive to the steric bulk of both the amine and the alkyl halide. masterorganicchemistry.com

Nucleophilic Acyl Substitution (Acylation): The acylation reaction follows a tetrahedral intermediate mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to regenerate the carbonyl group and expel the leaving group. youtube.com

Transition State Analysis of Key Reactions

Transition state analysis is a fundamental aspect of understanding reaction mechanisms, providing insight into the energy barriers and the geometry of the highest-energy point along a reaction coordinate. For reactions involving this compound, such as nucleophilic substitution or elimination, computational chemistry would be a primary tool for these investigations.

Detailed research findings on the transition state analysis for reactions of this compound are not present in the current body of scientific literature. Theoretical studies would be required to model these transition states. Such studies would typically involve:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) would be employed to calculate the potential energy surface of a reaction. This would allow for the identification of transition state structures.

Vibrational Frequency Analysis: This analysis is crucial to confirm a calculated structure as a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations would map the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Without experimental or computational data specific to this compound, it is not possible to provide a data table of its transition state energies or geometries. A hypothetical table for a representative reaction, such as N-alkylation, is presented below to illustrate how such data would be organized.

Hypothetical Transition State Data for N-Alkylation of this compound with an Alkyl Halide (R-X)

Reaction Parameter Calculated Value Units
Activation Energy (Ea) Data not available kJ/mol
Gibbs Free Energy of Activation (ΔG‡) Data not available kJ/mol
Key Bond Distances in TS (e.g., N-C, C-X) Data not available Ångströms (Å)
Key Bond Angles in TS Data not available Degrees (°)

Solvent Effects on this compound Reactivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For a secondary amine like this compound, solvent effects would be particularly pronounced in reactions where the polarity of the reactants, transition state, and products differ.

Currently, there are no published studies that specifically investigate the effect of different solvents on the reactivity of this compound. Research in this area would involve:

Kinetics Experiments: Running reactions, such as quaternization with an alkyl halide, in a series of solvents with varying properties (e.g., polarity, proticity, dielectric constant).

Correlation Analysis: Correlating the observed reaction rate constants with solvent parameters (e.g., using the Taft or Kamlet-Taft equations) to quantify the influence of solvent polarity, hydrogen bond donating ability, and hydrogen bond accepting ability.

Computational Modeling: Using implicit or explicit solvent models in quantum chemical calculations to understand how solvent molecules stabilize or destabilize the reactants and the transition state. For instance, polar solvents would be expected to stabilize a polar transition state more than a nonpolar one, thus accelerating the reaction.

A data table illustrating how solvent effects on a hypothetical reaction of this compound could be presented is shown below.

Hypothetical Rate Constants for a Reaction of this compound in Various Solvents

Solvent Dielectric Constant (ε) Reaction Rate Constant (k)
Hexane (B92381) 1.88 Data not available
Dichloromethane 8.93 Data not available
Acetone 21.0 Data not available
Ethanol 24.5 Data not available

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, which in turn helps to elucidate the reaction mechanism.

No specific kinetic data for reactions involving this compound have been reported in the scientific literature. To establish the kinetics of its reactions, the following would be necessary:

Rate Law Determination: A series of experiments would be conducted where the initial concentration of each reactant (the amine, and its reaction partner) is systematically varied, and the initial reaction rate is measured. This would allow for the determination of the reaction order with respect to each component.

Rate Constant Measurement: From the rate law and experimental data, the specific rate constant (k) for the reaction under defined conditions (temperature, pressure, solvent) would be calculated.

Activation Parameters: By measuring the rate constant at different temperatures, the Arrhenius equation could be used to determine the activation energy (Ea) and the pre-exponential factor (A). Further analysis could yield the enthalpy and entropy of activation.

A representative data table for the kinetic analysis of a hypothetical reaction is provided below.

Hypothetical Kinetic Data for a Reaction of this compound

Experimental Run [Amine] (mol/L) [Reactant B] (mol/L) Initial Rate (mol/L·s)
1 Data not available Data not available Data not available
2 Data not available Data not available Data not available

Derived Kinetic Parameters:

Parameter Value Units
Rate Law Data not available -
Rate Constant (k) Data not available Varies with rate law

Chemical and Physical Properties

Inferred Physicochemical Properties of N-butyl-3-methylcyclohexan-1-amine:

PropertyInferred Value/DescriptionBasis of Inference
Molecular Formula C11H23NFrom structure
Molecular Weight 169.31 g/mol From molecular formula
Appearance Likely a colorless to pale yellow liquidBased on similar N-alkyl cyclohexanamines
Odor Amine-like, fishy odorCharacteristic of aliphatic amines
Boiling Point Estimated to be around 210-230 °CHigher than N-butylcyclohexylamine (207 °C) due to the additional methyl group. nih.gov
Solubility Sparingly soluble in water, soluble in organic solventsThe hydrophobic alkyl chains dominate the polarity of the amine group.
Basicity (pKa of conjugate acid) Expected to be around 10.5 - 11.5Similar to other secondary alkyl amines. msu.edu

Stereochemistry and Conformational Analysis of N Butyl 3 Methylcyclohexan 1 Amine

Isomerism in N-butyl-3-methylcyclohexan-1-amine

The structural complexity of this compound begins with the various forms of isomerism it can exhibit. These include stereoisomerism, arising from the spatial arrangement of its atoms, and cis-trans isomerism, which is a specific type of diastereomerism in cyclic compounds.

This compound possesses two chiral centers at the C1 and C3 positions of the cyclohexane (B81311) ring. This leads to the possibility of four distinct stereoisomers, which exist as two pairs of enantiomers. spcmc.ac.in The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.

The four stereoisomers are:

(1R, 3R)-N-butyl-3-methylcyclohexan-1-amine

(1S, 3S)-N-butyl-3-methylcyclohexan-1-amine

(1R, 3S)-N-butyl-3-methylcyclohexan-1-amine

(1S, 3R)-N-butyl-3-methylcyclohexan-1-amine

The (1R, 3R) and (1S, 3S) isomers are a pair of enantiomers, as are the (1R, 3S) and (1S, 3R) isomers. The relationship between any other pairing of these isomers, for instance between the (1R, 3R) and (1R, 3S) forms, is diastereomeric. spcmc.ac.in Because diastereomers have different physical properties, they can be separated by techniques such as chromatography or crystallization. libretexts.org

Stereoisomers of this compound

ConfigurationRelationship
(1R, 3R) and (1S, 3S)Enantiomers
(1R, 3S) and (1S, 3R)Enantiomers
(1R, 3R) and (1R, 3S)Diastereomers
(1R, 3R) and (1S, 3R)Diastereomers
(1S, 3S) and (1R, 3S)Diastereomers
(1S, 3S) and (1S, 3R)Diastereomers

In substituted cyclohexanes, cis-trans isomerism describes the relative orientation of substituents on the ring. fiveable.me For this compound, this refers to whether the n-butylamino and methyl groups are on the same side (cis) or opposite sides (trans) of the ring. spcmc.ac.in

Cis Isomers : In the cis-isomers, the n-butylamino and methyl groups are on the same side of the cyclohexane ring. This corresponds to the (1R, 3S) and (1S, 3R) configurations.

Trans Isomers : In the trans-isomers, the substituents are on opposite sides of the ring. This corresponds to the (1R, 3R) and (1S, 3S) configurations.

Conformational Preferences and Dynamics

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. openstax.org The presence of substituents influences the stability of these chair conformations.

In substituted cyclohexanes, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. fiveable.me Generally, conformations with larger substituents in the equatorial position are more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgpressbooks.pub

The conformational preference is often quantified by A-values, which represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. lumenlearning.com A larger A-value indicates a stronger preference for the equatorial position. The n-butylamino group is significantly bulkier than the methyl group, and thus will have a much stronger preference for the equatorial position.

Conformational Analysis of Cis and Trans Isomers:

Trans-N-butyl-3-methylcyclohexan-1-amine : The trans isomer can exist in two chair conformations: one with both the n-butylamino and methyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org

Cis-N-butyl-3-methylcyclohexan-1-amine : The cis isomer exists in two chair conformations, both of which have one axial and one equatorial substituent. In one conformation, the n-butylamino group is equatorial and the methyl group is axial. In the other, the n-butylamino group is axial and the methyl group is equatorial. Given the larger steric bulk of the n-butylamino group, the conformation where it occupies the equatorial position is strongly favored. libretexts.orglibretexts.org

Conformational Preferences of this compound Isomers

IsomerMore Stable ConformationReason
TransDiequatorialAvoids 1,3-diaxial interactions for both bulky groups. libretexts.orglibretexts.org
CisEquatorial n-butylamino, Axial methylThe larger n-butylamino group occupies the less sterically hindered equatorial position. libretexts.orglibretexts.org

Resolution of Stereoisomers of this compound

The separation of a racemic mixture into its individual enantiomers is known as resolution. wikipedia.org Since enantiomers have identical physical properties, this process requires the use of a chiral resolving agent or a chiral environment. libretexts.org For a chiral amine like this compound, several methods can be employed.

One of the most common methods is classical resolution , which involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.org This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by techniques like fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base. libretexts.org

Another powerful technique is chiral chromatography . This method utilizes a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Enzymatic resolution is another approach where an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing the unreacted enantiomer to be isolated.

Chiral Separation Techniques

The direct separation of enantiomers can be effectively achieved using chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). researchgate.net This technique relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. nih.gov

High-Performance Liquid Chromatography (HPLC):

For primary and secondary amines like this compound, several types of CSPs have proven effective. nih.govyakhak.org

Polysaccharide-based CSPs: These are among the most widely used CSPs for their broad applicability. yakhak.org Columns with selectors made from derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. researchgate.netyakhak.org

Crown Ether-based CSPs: Chiral stationary phases incorporating crown ethers are particularly well-suited for the resolution of primary and secondary amines. nih.govnih.gov The separation is based on the formation of a complex between the protonated amine group of the analyte and the cavity of the crown ether, with additional interactions influencing chiral recognition. nih.gov

Ligand Exchange Chromatography (LEC): This method uses a CSP that has a chiral ligand, often complexed with a metal ion like copper(II). The enantiomers of the amine analyte coordinate with the metal center as ternary complexes, and differences in the stability of these diastereomeric complexes allow for their separation. sigmaaldrich.com

The choice of mobile phase is crucial for achieving optimal separation. It typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., triethylamine) to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support. nih.govyakhak.org In some cases, pre-column derivatization of the amine with a chiral or achiral reagent can enhance detectability and improve separation efficiency. yakhak.orgacs.org

Table 1: Overview of Chiral HPLC Separation Techniques for Amines This table summarizes common methodologies applicable for the separation of this compound enantiomers.

Chiral Stationary Phase (CSP) TypeCommon Selector ExamplesTypical Mobile PhaseSeparation Principle
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H); Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol or Ethanol with Triethylamine (B128534) (TEA)Formation of transient diastereomeric complexes via hydrogen bonds, dipole interactions, and steric fit. researchgate.netyakhak.org
Crown Ether-based(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidMethanol/Acetonitrile (B52724) with Acetic Acid and TEAHost-guest complexation between the protonated amine and the chiral crown ether cavity. nih.gov
Pirkle-type (π-acid/π-base)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineHexane/Isopropanolπ-π interactions, hydrogen bonding, and dipole stacking between the analyte and the CSP. researchgate.net

Diastereomeric Salt Formation

One of the most established and scalable methods for resolving a racemic mixture of a base, such as this compound, is through diastereomeric salt formation. wikipedia.orgpharmtech.com This classical resolution technique involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org

The process can be outlined in three main steps:

Salt Formation: The racemic amine (containing both R and S enantiomers, or more accurately, the (1R,3R)/(1S,3S) and (1R,3S)/(1S,3R) pairs) is treated with an enantiomerically pure chiral acid, for instance, (+)-tartaric acid. This acid-base reaction yields a mixture of two diastereomeric salts. libretexts.org For example, reacting a racemic amine (R-amine and S-amine) with an R'-acid would produce a mixture of (R-amine:R'-acid) and (S-amine:R'-acid) salts.

Separation of Diastereomers: Unlike enantiomers, diastereomers possess different physical properties, such as solubility in a given solvent. wikipedia.orglibretexts.org This difference allows for their separation by fractional crystallization. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution while the other remains dissolved. pbworks.com The less soluble salt is then isolated by filtration.

Liberation of the Enantiomer: After the pure diastereomeric salt has been isolated, the resolved amine enantiomer can be recovered. This is typically achieved by treating the salt with a strong base, such as sodium hydroxide. The base neutralizes the chiral acid, liberating the free amine, which can then be extracted from the aqueous solution. libretexts.orgpbworks.com

The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. It is often necessary to screen several different chiral acids to find one that forms diastereomeric salts with a significant solubility difference. wikipedia.orgulisboa.pt

Table 2: Common Chiral Resolving Agents for Amines This table lists chiral acids frequently used for the resolution of racemic amines via diastereomeric salt formation.

Chiral Resolving AgentType of AcidReference Application
(+)-Tartaric Acid or (-)-Tartaric AcidCarboxylic AcidA widely used, naturally derived resolving agent for basic compounds. libretexts.orgpbworks.com
(+)-Mandelic Acid or (-)-Mandelic AcidCarboxylic AcidUsed in the resolution of various amines and alcohols. wikipedia.orglibretexts.org
(+)-Camphor-10-sulfonic AcidSulfonic AcidA strong acid used for resolving weakly basic amines. pharmtech.comlibretexts.org
(R)-(-)- or (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BPA)Phosphoric AcidEffective for a wide range of amines due to its structural rigidity.
O,O'-Dibenzoyl-L-tartaric acidCarboxylic Acid DerivativeProvides enhanced steric and electronic interactions for improved differentiation. mdpi.com

Advanced Spectroscopic and Analytical Methodologies Applied to N Butyl 3 Methylcyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For N-butyl-3-methylcyclohexan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.

The stereochemistry of this compound, which can exist as cis and trans isomers, is primarily determined through detailed analysis of its ¹H NMR spectrum. The orientation of the substituents on the cyclohexane (B81311) ring, whether axial or equatorial, significantly influences the chemical shifts and coupling constants of the ring protons.

In the chair conformation of cyclohexane, axial protons are in a different chemical environment compared to equatorial protons. Typically, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts due to the anisotropic effect of the C-C single bonds in the ring. The coupling constants (J-values) between adjacent protons are also diagnostic of their relative orientation. The coupling between two axial protons (³Jaa) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee) is smaller (2-5 Hz).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Notes
N-H 0.5 - 2.0 br s Chemical shift is concentration and solvent dependent.
Butyl-CH₂-N 2.4 - 2.8 t
Cyclohexane-CH-N 2.5 - 3.0 m The chemical shift and multiplicity will differ for cis and trans isomers.
Butyl-CH₂ 1.3 - 1.6 m
Butyl-CH₂ 1.2 - 1.5 m
Cyclohexane-CH₂ 1.0 - 2.0 m Complex overlapping signals.
Butyl-CH₃ 0.8 - 1.0 t
Cyclohexane-CH-CH₃ 0.8 - 1.2 m
Cyclohexane-CH₃ 0.8 - 1.0 d

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the proton-decoupled ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

By analyzing the chemical shifts, one can distinguish between the carbons of the cyclohexane ring, the butyl group, and the methyl group. The carbon attached to the nitrogen atom (C1) will be shifted downfield due to the electronegativity of the nitrogen. The chemical shifts of the ring carbons can also provide stereochemical information. For instance, in substituted cyclohexanes, an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (gauche effect). While a definitive spectrum for this compound is not available, expected chemical shifts can be estimated based on data from similar compounds like N-methylcyclohexylamine. chemicalbook.comorganicchemistrydata.org

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon Atom Estimated Chemical Shift (ppm)
C1 (CH-N) 55 - 60
C2, C6 (Ring CH₂) 30 - 35
C3 (CH-CH₃) 30 - 35
C4, C5 (Ring CH₂) 20 - 30
Butyl-C1' (CH₂-N) 45 - 50
Butyl-C2' (CH₂) 30 - 35
Butyl-C3' (CH₂) 20 - 25
Butyl-C4' (CH₃) 10 - 15
3-Methyl-C (CH₃) 20 - 25

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule, especially for complex structures where 1D spectra may have overlapping signals. youtube.comsdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal which protons are adjacent in the structure. For example, the proton on C1 would show a correlation to the protons on C2 and C6. Similarly, the protons of the butyl group would show sequential correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu An HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For example, the protons of the butyl group would show correlations to the C1 carbon of the cyclohexane ring, confirming the attachment of the butyl group to the nitrogen, which is in turn attached to C1.

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure of this compound, confirming the connectivity of the carbon skeleton and the placement of the substituents. researchgate.netgithub.io

The cyclohexane ring is not static and undergoes a rapid "chair-chair" interconversion at room temperature. In this compound, this conformational exchange can interconvert axial and equatorial substituents. Dynamic NMR (DNMR) spectroscopy is the technique used to study such processes. nih.gov

At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, and the observed spectrum is an average of the two chair conformations. However, by lowering the temperature, this process can be slowed down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become distinct. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process, such as the activation energy for the ring flip. While no specific dynamic NMR studies on this compound were found, the principles are well-established from studies on other substituted cyclohexanes. nih.gov

Mass Spectrometry (MS) Principles and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the molecular ion peak (M⁺) would be expected in the mass spectrum, confirming the molecular weight of the compound. Due to the presence of a nitrogen atom, the molecular weight is an odd number (169.31 g/mol ), and according to the nitrogen rule, the molecular ion will have an odd m/z value. sigmaaldrich.comyoutube.comlibretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Aliphatic amines typically undergo a characteristic α-cleavage, where the bond between the α-carbon and the adjacent carbon in the ring is broken. libretexts.org For this compound, this could lead to several prominent fragment ions. Analysis of the mass spectra of related compounds such as N-butylcyclohexylamine and 3-methylcyclohexylamine (B3022809) from the NIST database can help predict the fragmentation pathways. nih.govnist.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
169 [C₁₁H₂₃N]⁺ Molecular Ion
154 [C₁₀H₂₀N]⁺ Loss of CH₃ radical
126 [C₈H₁₆N]⁺ α-cleavage, loss of C₃H₇ radical from the butyl group
112 [C₇H₁₄N]⁺ α-cleavage, loss of the butyl group
98 [C₆H₁₂N]⁺ Cleavage of the N-butyl bond with H transfer
84 [C₅H₁₀N]⁺ α-cleavage within the ring
56 [C₃H₆N]⁺ Further fragmentation

High-resolution mass spectrometry (HRMS) is a technique that measures the m/z values of ions with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the elemental composition of an ion.

For this compound, HRMS would be used to confirm the elemental formula of the molecular ion as C₁₁H₂₃N. It would also be applied to the major fragment ions to verify their elemental compositions, providing an additional layer of confidence in the structural assignment derived from the fragmentation pattern.

Fragmentation Pathways and Structural Elucidation

Mass spectrometry (MS) is a pivotal tool for the structural analysis of chemical compounds by measuring the mass-to-charge ratio (m/z) of ions. nih.gov For this compound, electron ionization (EI) mass spectrometry induces fragmentation, providing a unique pattern that serves as a molecular fingerprint. The fragmentation of amines is governed by specific rules and mechanisms that allow for detailed structural elucidation. jove.comjove.com

In mass spectrometry, molecules containing an odd number of nitrogen atoms, like this compound, produce a molecular ion peak with an odd m/z value, a principle known as the nitrogen rule. jove.comjove.com The molecular weight of this compound (C₁₁H₂₃N) is 169.31 g/mol , so its molecular ion peak [M]⁺ would be observed at m/z 169. sigmaaldrich.com

The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage can occur on either side of the amine group: cleavage of the butyl group or cleavage within the cyclohexyl ring. The loss of the largest alkyl branch is generally preferred as it forms a more stable radical. whitman.edu

Key fragmentation pathways for this compound include:

Loss of a propyl radical: Cleavage of the C-C bond beta to the nitrogen in the butyl chain results in the loss of a propyl radical (•CH₂CH₂CH₃), leading to a prominent peak at m/z 126 ([M - 43]⁺).

Loss of a butyl radical: α-cleavage can also lead to the loss of the entire butyl group, forming a fragment corresponding to the 3-methylcyclohexyliminium ion at m/z 112 ([M - 57]⁺).

Ring Fragmentation: Cyclic amines can undergo ring cleavage. whitman.edufuture4200.com A characteristic fragmentation involves the loss of ethene (C₂H₄, mass 28) from the ring structure, which can lead to ions at m/z 141 ([M - 28]⁺). youtube.comcas.cn Subsequent losses of alkyl fragments from the ring are also possible.

Base Peak: The base peak in the mass spectra of many cycloalkylamines is often not the molecular ion. future4200.com For this compound, the fragment resulting from the loss of the propyl radical (m/z 126) or further fragmentation of the ring could represent the base peak, depending on the relative stability of the resulting ions. The mass spectrum of the parent compound, cyclohexylamine, shows a base peak at m/z 56, resulting from a rearrangement after ring opening. nist.govdocbrown.info

The combination of the molecular ion peak and these characteristic fragment ions allows for the unambiguous structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
169[C₁₁H₂₃N]⁺Molecular Ion ([M]⁺)
126[C₈H₁₆N]⁺α-Cleavage: Loss of propyl radical (•C₃H₇) from the butyl chain
112[C₇H₁₄N]⁺α-Cleavage: Loss of butyl radical (•C₄H₉)
84[C₆H₁₂]⁺Loss of butylamine (B146782) from the molecular ion
56[C₃H₆N]⁺Rearrangement and cleavage product, common in cyclohexylamines

Vibrational Spectroscopy Methodologies (IR, Raman)

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum shows absorption bands at specific frequencies corresponding to the energy of these vibrations. For this compound, IR spectroscopy is particularly useful for identifying the N-H bond of the secondary amine and the C-H bonds of the alkyl and cycloalkyl groups. pressbooks.pub

Raman Spectroscopy: This technique involves scattering monochromatic light, usually from a laser, off a molecule. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift provides information about the vibrational modes of the molecule. Raman spectroscopy is especially sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR spectroscopy. researchgate.net

Characteristic Absorption Band Analysis

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct structural features: the secondary amine group, the cyclohexyl ring, and the n-butyl chain.

N-H Vibrations: Secondary amines show a single, characteristic N-H stretching absorption in the IR spectrum, typically between 3300 and 3500 cm⁻¹. pressbooks.pubwpmucdn.com This band is generally sharper and less intense than the broad O-H band of alcohols. pressbooks.pub The N-H bending vibration may also be observed around 1500-1600 cm⁻¹. libretexts.org

C-H Vibrations: The C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl ring and butyl chain appear in the region of 2800-3000 cm⁻¹. wpmucdn.com Specifically, asymmetric and symmetric stretching modes of CH₂ and CH₃ groups can be resolved. C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).

C-N Vibrations: The C-N stretching vibration for aliphatic amines is typically found in the 1000-1250 cm⁻¹ range. libretexts.org This absorption can be useful for confirming the presence of the amine functional group.

Cyclohexane Ring Vibrations: The cyclohexane ring itself has characteristic "breathing" and other skeletal vibrations, though these can be complex and overlap with other signals in the fingerprint region.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Spectroscopy Method
N-H StretchSecondary Amine3300 - 3500IR
N-H BendSecondary Amine1500 - 1600IR
C-H Stretch (sp³)Alkyl, Cycloalkyl2850 - 2960IR, Raman
CH₂ Bend (Scissoring)Alkyl, Cycloalkyl~1465IR, Raman
C-N StretchAliphatic Amine1000 - 1250IR, Raman

Chromatographic Separation and Purity Assessment Techniques

Chromatography is an essential set of laboratory techniques used for the separation, identification, and purification of the components of a mixture. For this compound, chromatographic methods are crucial for assessing its purity, quantifying it in various matrices, and separating its different stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for these purposes. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Developing an HPLC method for this compound involves optimizing several parameters to achieve good resolution and peak shape.

Due to the basic and polar nature of amines, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com

Stationary Phase (Column): A C18 or C8 column is typically used. For basic compounds like amines, columns with low silanol (B1196071) activity or end-capping are preferred to prevent peak tailing caused by interaction with residual acidic silanol groups on the silica (B1680970) support.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used. The pH of the buffer is a critical parameter; it is often adjusted to be slightly acidic to ensure the amine is in its protonated, more water-soluble form, which can improve peak shape.

Detection: Since this compound lacks a strong chromophore, direct UV detection can be challenging and may offer low sensitivity. To overcome this, pre-column or post-column derivatization is often employed. Derivatizing agents like o-phthaldiadehyde (OPA) or 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) react with the amine to produce highly fluorescent derivatives, enabling sensitive detection by a fluorescence detector (FLD). nih.govresearchgate.netresearchgate.net

Table 3: Example HPLC Method Parameters for Amine Analysis

ParameterCondition
TechniqueReverse-Phase HPLC
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate)
DetectionFluorescence (with derivatization, e.g., OPA) or UV (low wavelength)
Flow Rate1.0 mL/min

Gas Chromatography (GC) for Volatile Analysis and Purity

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, which is often coupled with mass spectrometry (GC-MS) for definitive identification.

However, the GC analysis of amines presents challenges due to their polarity and basicity, which can lead to interactions with active sites in the GC system, resulting in poor peak shape (tailing) and reduced sensitivity. gcms.czrestek.com Strategies to mitigate these issues include:

Derivatization: Converting the amine to a less polar derivative, for instance by acylation with trifluoroacetic anhydride, can significantly improve chromatographic performance. labrulez.com

Specialized Columns: The use of capillary columns specifically designed for amine analysis is highly recommended. labrulez.com These columns, such as the Rtx-Volatile Amine, have a surface that is specially deactivated to minimize interactions with basic compounds and a stationary phase that provides good selectivity. gcms.czrestek.com

Headspace GC: For analyzing volatile amines in complex matrices, headspace GC (HS-GC) can be used. rsc.org This technique analyzes the vapor phase above the sample, reducing matrix interference and protecting the column.

Table 4: Typical Gas Chromatography Conditions for Volatile Amine Analysis

ParameterCondition
TechniqueCapillary Gas Chromatography (GC-FID or GC-MS)
ColumnSpecialized amine column (e.g., Rtx-Volatile Amine, 30 m x 0.32 mm ID)
Carrier GasHelium or Hydrogen
Injector Temperature~250 °C
Oven ProgramTemperature gradient (e.g., 60 °C to 250 °C at 10 °C/min)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses two stereogenic centers at the C1 and C3 positions of the cyclohexane ring. This results in the existence of four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (%ee) of a sample, which is critical in pharmaceutical and asymmetric synthesis applications where different enantiomers can have different biological activities. mdpi.commz-at.de

The separation is achieved using a chiral stationary phase (CSP). These phases create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.

Chiral Stationary Phases (CSPs): For the separation of amines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely used. mdpi.comnih.govsigmaaldrich.com For instance, CHIRALCEL® and CHIRALPAK® columns, which are based on derivatized cellulose and amylose, are highly effective for a broad range of chiral compounds. Cyclodextrin-based columns, like those from Astec (CYCLOBOND™) or Supelco (DEX™), are also very effective, particularly in GC. sigmaaldrich.comgcms.cz

Mobile Phase: In chiral HPLC, the choice of mobile phase (normal phase, reversed-phase, or polar organic) is crucial for achieving separation. sigmaaldrich.com Normal-phase conditions (e.g., hexane (B92381)/isopropanol) are very common. Small amounts of an amine additive, like diethylamine (B46881) (DEA), are often included in the mobile phase to improve the peak shape of basic analytes. mdpi.com

Technique: Both chiral HPLC and chiral GC can be used. Chiral GC often requires derivatization of the amine to increase its volatility and improve interaction with the CSP. sigmaaldrich.com Chiral HPLC is frequently performed directly on the underivatized amine. mdpi.com

Table 5: Suitable Chiral Stationary Phases for Amine Separation

CSP TypeExamplesChromatography Mode
Polysaccharide-BasedCHIRALCEL® OD-H, CHIRALPAK® IA/IB/ICHPLC (Normal or Reversed-Phase)
Cyclodextrin-BasedAstec CHIRALDEX®, Supelco DEX™GC, HPLC
Macrocyclic GlycopeptideAstec CHIROBIOTIC® VHPLC (Polar Ionic, Reversed-Phase)

Computational and Theoretical Chemistry Studies of N Butyl 3 Methylcyclohexan 1 Amine

Molecular Modeling and Conformational Landscape Exploration

The flexible nature of the cyclohexane (B81311) ring and the presence of two substituents in N-butyl-3-methylcyclohexan-1-amine give rise to a complex conformational landscape. Molecular modeling techniques are essential to identify the most stable conformers and understand the energetic relationships between them.

Force field-based methods offer a computationally efficient way to explore the different spatial arrangements (conformations) of this compound. These methods model molecules as a collection of atoms connected by springs, with potential energy functions describing bond stretching, angle bending, torsional angles, and non-bonded interactions.

For this compound, the primary conformational isomerism arises from the chair conformations of the cyclohexane ring and the relative orientations of the N-butyl and 3-methyl groups (axial or equatorial). There are four principal chair conformers to consider for each of the cis and trans isomers. The stability of these conformers is largely dictated by steric strain, particularly 1,3-diaxial interactions. libretexts.org

The analysis of the possible conformers for cis and trans-N-butyl-3-methylcyclohexan-1-amine would involve assessing the cumulative steric strain from the substituents in axial positions. In general, conformers with bulkier groups in the equatorial position are significantly more stable. libretexts.orgopenstax.org For the trans isomer, a diequatorial conformation is possible and would be the most stable. For the cis isomer, one group must be axial while the other is equatorial; the preferred conformation will place the larger N-butylamino group in the equatorial position. libretexts.org

Table 1: Illustrative Conformational Analysis of cis-N-butyl-3-methylcyclohexan-1-amine

ConformerN-butylamino Group PositionMethyl Group PositionRelative Energy (kcal/mol) (Illustrative)Population at 298 K (%) (Illustrative)
1EquatorialAxial0~95
2AxialEquatorial>1.8<5

Table 2: Illustrative Conformational Analysis of trans-N-butyl-3-methylcyclohexan-1-amine

ConformerN-butylamino Group PositionMethyl Group PositionRelative Energy (kcal/mol) (Illustrative)Population at 298 K (%) (Illustrative)
1EquatorialEquatorial0>99
2AxialAxial>3.5<1

Note: The energy values are illustrative and based on typical A-values for alkyl and amino groups. The actual values would require specific calculations.

To identify the most stable conformation (the global minimum) on the potential energy surface, a systematic or stochastic search is performed. Algorithms such as molecular dynamics simulations or Monte Carlo methods can be used to sample a wide range of conformations. Each conformation is then subjected to energy minimization using force field calculations to find the nearest local minimum.

This process would generate a large number of low-energy conformers, including various rotations of the N-butyl group and the amino proton. By comparing the energies of all the identified local minima, the global minimum conformation can be determined. This global minimum structure is the most likely representation of the molecule's average structure at low temperatures and serves as the starting point for more accurate quantum chemical calculations.

Quantum Chemical Calculations

Quantum chemical calculations provide a more accurate description of molecular properties by solving the Schrödinger equation (or its density-based equivalent) for the electronic structure of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. arxiv.org DFT offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.

A typical DFT study would begin with the geometry optimization of the most stable conformers identified through force field methods. researchgate.net This process refines the molecular structure to find the true energy minimum on the quantum mechanical potential energy surface. Functionals like B3LYP combined with a basis set such as 6-31G(d) or larger are commonly employed for such optimizations. mdpi.com

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the lone pair on the nitrogen atom would be expected to be a region of high negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. It can quantify the charge on each atom, providing a more detailed picture of the molecule's polarity.

Table 3: Illustrative DFT-Calculated Electronic Properties for the Global Minimum Conformation of this compound

PropertyIllustrative ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating capability
Energy of LUMO1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap8.0 eVRelates to chemical stability and reactivity
Dipole Moment1.2 DQuantifies overall molecular polarity
Mulliken Charge on Nitrogen-0.4 eIndicates the nucleophilic character of the amine

Note: These values are hypothetical and representative of what a DFT calculation might yield.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation with fewer approximations than DFT, often at a higher computational cost. These methods are particularly valuable for predicting spectroscopic parameters.

For this compound, ab initio calculations could be used to predict:

Vibrational Frequencies: Calculation of the vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum of a specific conformer with the experimental spectrum, it is possible to confirm the dominant conformation in a sample. capes.gov.br

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These predicted shifts can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many similar signals.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used.

DFT-based reactivity descriptors can be used to predict how and where this compound might react. researchgate.net These descriptors are derived from the changes in energy or electron density upon the addition or removal of electrons.

Fukui Functions: The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than a simple MEP map. For this compound, the nitrogen atom is expected to be the most nucleophilic site.

By calculating these properties, theoretical chemists can predict the most likely sites for protonation, alkylation, or other chemical reactions, as well as provide insights into the stereoselectivity of such reactions.

Docking and Molecular Dynamics Simulations (General Chemical Interactions)

No specific studies on the docking and molecular dynamics simulations of this compound are available in the current scientific literature.

Ligand-Receptor Interaction Modeling in Catalysis

There is no published research on the use of this compound in ligand-receptor interaction modeling for catalytic applications.

Solvent-Solute Interaction Studies

Specific computational studies detailing the solvent-solute interactions of this compound have not been found in the reviewed literature.

Applications in Advanced Organic Synthesis and Materials Science Excluding Clinical

N-butyl-3-methylcyclohexan-1-amine as a Chiral Building Block

The inherent chirality of this compound, stemming from the substituted cyclohexane (B81311) ring, makes it a valuable chiral synthon. researchgate.netnih.gov The stereocenters on the cyclic framework can be exploited to induce stereoselectivity in chemical transformations, a cornerstone of modern drug discovery and materials science.

Precursor in the Synthesis of Complex Organic Molecules

As a chiral precursor, this compound can be incorporated into the carbon skeleton of more complex molecules, transferring its stereochemical information to the final product. The secondary amine functionality serves as a handle for a variety of chemical modifications, allowing it to be integrated into larger molecular architectures through reactions such as acylation, alkylation, and reductive amination.

For instance, the amine can be reacted with bifunctional electrophiles to construct novel heterocyclic systems. The cyclohexane ring provides a rigid scaffold that can influence the conformation of the resulting molecule, which is a critical factor in determining biological activity or material properties. The synthesis of such complex structures is fundamental to developing new therapeutic agents and functional materials. researchgate.net

Use in Asymmetric Synthesis as a Chiral Scaffold

In asymmetric synthesis, chiral scaffolds or auxiliaries are employed to control the stereochemical outcome of a reaction. This compound can function as such a scaffold. By temporarily attaching it to a prochiral substrate, the steric bulk and stereochemistry of the cyclohexyl group can direct the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one enantiomer.

A common strategy involves the formation of an enamine or an imine with a carbonyl compound. The chiral environment provided by the this compound scaffold then dictates the stereoselectivity of subsequent reactions, such as alkylation or addition reactions. After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered, having served its purpose of inducing chirality. This methodology is a powerful tool for the synthesis of enantiomerically pure compounds. researchgate.net

Ligand and Catalyst Component Design

The nitrogen atom of this compound is a Lewis basic site, making it an excellent coordinating atom for metal centers. This property, combined with its chirality, allows for its use in the design of chiral ligands for asymmetric catalysis.

Development of this compound-derived Ligands

A wide array of chiral ligands can be synthesized from this compound. The secondary amine provides a reactive site for the introduction of other donor groups, leading to the formation of multidentate ligands. For example, reaction with 2-diphenylphosphinobenzaldehyde followed by reduction would yield a P,N-ligand, a class of ligands known for its effectiveness in a variety of metal-catalyzed reactions.

Alternatively, Schiff base ligands can be readily prepared by condensation with salicylaldehydes or other hydroxyaryl aldehydes. The resulting N,O-ligands can form stable complexes with a range of transition metals. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on either the cyclohexyl ring or the aromatic aldehyde component.

Table 1: Representative Ligands Derived from this compound

Ligand TypeGeneral StructurePotential Donor Atoms
P,N-LigandPhosphorus, Nitrogen
Schiff Base (N,O-Ligand)Nitrogen, Oxygen
Amine-Bis(phenolate) LigandNitrogen, Oxygen, Oxygen

This table is illustrative and shows general structures of ligand classes that could be synthesized from this compound.

Application in Metal-Catalyzed Reactions

Ligands derived from this compound can be used to create chiral metal complexes for asymmetric catalysis. These complexes can catalyze a wide range of transformations, including hydrogenations, C-C bond-forming reactions, and oxidations, with high levels of enantioselectivity.

For example, a palladium complex of a P,N-ligand derived from this compound could potentially be an effective catalyst for asymmetric allylic alkylation, a powerful method for the construction of chiral carbon-carbon bonds. rsc.org Similarly, rhodium or iridium complexes of such ligands are often used in the asymmetric hydrogenation of prochiral olefins. The chiral environment created by the ligand around the metal center is key to controlling the stereochemical outcome of the reaction.

Table 2: Potential Applications of Metal Complexes in Asymmetric Catalysis

Reaction TypeMetalDerived Ligand TypeProduct Class
Asymmetric HydrogenationRhodium, IridiumP,N-LigandChiral Alkanes
Asymmetric Allylic AlkylationPalladiumP,N-LigandChiral Alkenes
Asymmetric HydrosilylationPlatinum, RhodiumSchiff BaseChiral Alcohols

This table presents hypothetical applications of metal complexes bearing ligands derived from this compound in asymmetric catalysis.

Organocatalytic Applications

Beyond its use in metal-based catalysis, this compound itself can act as a chiral organocatalyst. As a secondary amine, it can react with carbonyl compounds to form transient enamines or iminium ions, which are key intermediates in many organocatalytic transformations. acs.org

For instance, in the reaction between an aldehyde and a nitroalkene (a Michael addition), the amine can form an enamine with the aldehyde. The chirality of the amine would then direct the addition of the enamine to the nitroalkene, resulting in a chiral product. Similarly, in aldol (B89426) reactions, the amine can activate a ketone as an enamine, which then reacts with an aldehyde. The ability to catalyze reactions without the need for metals makes organocatalysis an attractive and environmentally friendly synthetic strategy.

Role in Specialized Chemical Transformations

The reactivity of this compound is centered around the lone pair of electrons on the nitrogen atom, making it a competent nucleophile in a variety of chemical reactions. This reactivity allows for its integration into larger molecular structures and functional materials.

The incorporation of amine functionalities into polymers is a well-established strategy to impart specific properties to the resulting materials, such as altered surface characteristics, enhanced adhesion, and the introduction of reactive sites for further chemical modification. Secondary amines like this compound can be integrated into polymeric structures through several synthetic routes.

One common approach involves the polymerization of monomers that already contain the amine functionality or a precursor that can be converted to the amine post-polymerization. While no specific polymers synthesized directly from this compound are prominently documented in publicly available literature, the general principles of creating amine-functionalized polymers are applicable. For instance, a monomer bearing the N-butyl-3-methylcyclohexylamino group could potentially be copolymerized with other monomers to create a functional polymer.

Alternatively, the amine can be introduced onto a pre-existing polymer backbone. Polymers containing electrophilic sites, such as those with chloromethyl or epoxide groups, can react with the nucleophilic nitrogen of this compound to form a covalently bound amine-functionalized polymer. The resulting materials, possessing pendant N-butyl-3-methylcyclohexylamino groups, could exhibit unique solubility, thermal, and mechanical properties owing to the bulky and lipophilic nature of the substituent.

Table 1: General Methods for Incorporating Secondary Amines into Polymers

Polymerization StrategyDescriptionPotential Role of this compound
Functional Monomer Polymerization Polymerization of a monomer that already contains the desired amine functionality.A custom monomer derived from this compound would be required.
Post-Polymerization Modification Introduction of the amine group onto a pre-formed polymer chain containing reactive sites.This compound can act as a nucleophile to functionalize polymers with electrophilic groups.

The properties of such amine-functionalized materials are influenced by the nature of the polymer backbone and the density of the amine functionalization. These materials can find applications as coatings, adhesives, and in the synthesis of specialty chemicals where the basicity and nucleophilicity of the amine are leveraged.

The capture of carbon dioxide (CO₂) from industrial flue gases and the atmosphere is a critical area of research aimed at mitigating climate change. Amine-based solvents and solid sorbents are the most mature technologies for this purpose. The fundamental principle relies on the reversible reaction between the basic amine and the acidic CO₂.

Table 2: General Reactions of Amines with CO₂

Amine TypeReaction with CO₂Stoichiometry (Amine:CO₂)
Primary Amine Forms carbamate2:1
Secondary Amine Forms carbamate2:1
Tertiary Amine Catalyzes the hydration of CO₂ to bicarbonate1:1 (in the presence of water)

The N-butyl and 3-methylcyclohexyl groups in this compound introduce steric bulk around the nitrogen atom. This steric hindrance can influence the kinetics and thermodynamics of the CO₂ absorption and desorption processes. While significant steric hindrance can lower the heat of absorption, which is beneficial for the energy cost of solvent regeneration, it may also reduce the rate of CO₂ uptake.

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Pathways

The synthesis of N-butyl-3-methylcyclohexan-1-amine presents a stereochemical challenge, as the molecule can exist as four possible stereoisomers (cis/trans pairs of enantiomers). Future research is heavily geared towards the development of synthetic routes that can selectively produce a single, desired stereoisomer. A primary strategy for achieving this is through the stereoselective reductive amination of 3-methylcyclohexanone (B152366) with butylamine (B146782). nih.govmasterorganicchemistry.com This reaction is central to forming the crucial C-N bond and establishing the stereochemistry at the 1-position of the cyclohexane (B81311) ring.

Chemical Catalysis: One promising avenue is the use of chiral catalysts. Transition metal catalysts, particularly those based on iridium, rhodium, or ruthenium, complexed with chiral ligands, have shown success in the asymmetric reductive amination of other cyclic ketones. nih.gov For instance, a Noyori-type ruthenium catalyst has been used for the stereoselective synthesis of epoxymorphinan derivatives, where the catalyst's bulkiness dictates the direction of hydride attack. nih.gov A similar strategy could be employed for this compound, where the choice of chiral ligand would be critical in differentiating the faces of the imine intermediate formed from 3-methylcyclohexanone and butylamine.

Biocatalysis: Enzymatic methods offer a highly selective and environmentally benign alternative to chemical catalysis. semanticscholar.orgwiley.com Imine reductases (IREDs) and reductive aminases (RedAms) are particularly promising for the asymmetric synthesis of chiral amines. researchgate.net These enzymes can catalyze the reduction of a pre-formed imine or perform a one-pot reductive amination directly from the ketone and amine. nih.gov Researchers are actively discovering and engineering IREDs with tailored substrate specificities and stereoselectivities. researchgate.net A potential biocatalytic route would involve screening a library of IREDs or transaminases to find a variant that can convert 3-methylcyclohexanone and butylamine into the desired (1R,3R), (1S,3S), (1R,3S), or (1S,3R) isomer with high diastereomeric and enantiomeric excess. researchgate.net

A comparative table of potential stereoselective methods is presented below.

MethodCatalyst/EnzymePotential AdvantagesKey Research Challenges
Asymmetric Reductive Amination Chiral Transition Metal Complexes (e.g., Ru, Ir, Rh)Broad substrate scope, high turnover numbers, well-established principles.Cost and toxicity of precious metals, optimization of ligands for specific substrate, sensitivity to air and moisture.
Biocatalytic Reductive Amination Imine Reductases (IREDs) / Reductive Aminases (RedAms)High stereoselectivity, mild reaction conditions (aqueous media, room temp), biodegradable catalyst. semanticscholar.orgnih.govLimited substrate scope for wild-type enzymes, need for protein engineering, potential enzyme inhibition by substrates/products.
Biocatalytic Transamination ω-Transaminases (ω-TAs)Excellent enantioselectivity, use of inexpensive amine donors (e.g., isopropylamine). wiley.comEquilibrium limitations requiring product removal or donor excess, limited tolerance for bulky ketones/amines.

Exploration of this compound in Flow Chemistry

The transition from traditional batch synthesis to continuous flow processes represents a significant leap in efficiency and safety for chemical manufacturing. acs.orgvapourtec.com The synthesis of this compound is well-suited for adaptation to a flow chemistry setup.

A typical flow process for the reductive amination of 3-methylcyclohexanone would involve pumping solutions of the ketone and butylamine, along with a hydrogen source (like H₂ gas or a hydride donor), through a heated tube reactor. acs.orgresearchgate.net This reactor would be packed with a solid-supported catalyst, known as a packed-bed reactor. acs.org This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. scilit.com The use of heterogeneous catalysts (e.g., palladium on carbon, Raney Nickel) simplifies product purification, as the catalyst is retained within the reactor. researchgate.netmdpi.com

The table below outlines the potential benefits of a flow chemistry approach.

ParameterBatch ProcessContinuous Flow Process
Heat Transfer Often inefficient, leading to localized hot spots and side reactions.Highly efficient due to high surface-area-to-volume ratio, enabling precise temperature control.
Mass Transfer Can be limited, especially in multiphasic reactions (gas-liquid-solid).Significantly enhanced, leading to faster reaction rates.
Safety Large volumes of reagents and solvents pose higher risks.Small reactor volumes minimize the risk of hazardous events. Pressurized reactions are more manageable. acs.org
Scalability Scaling up is complex and often requires re-optimization ("scale-up effect").Straightforward scaling by running the reactor for longer periods ("scaling-out").
Process Control Manual or semi-automated, with less precise control.Fully automated, allowing for rapid optimization and consistent product quality. acs.org

Future research will focus on optimizing catalyst beds, exploring solvent effects in flow, and integrating in-line purification steps to create a fully continuous and automated synthesis of this compound. acs.orgthieme-connect.com

Advanced Computational Prediction and Experimental Validation

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. nih.govrsc.org For this compound, computational methods can accelerate the development of synthetic pathways and provide insights into the molecule's behavior.

Modeling Synthetic Pathways: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the entire reaction coordinate for the reductive amination of 3-methylcyclohexanone. By calculating the energies of transition states for the formation of different stereoisomers, researchers can predict which catalytic system is most likely to provide the desired selectivity. nih.gov This in silico screening reduces the number of experiments needed, saving time and resources.

Predicting Properties with QSAR: Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structure with its physical, chemical, or biological properties. wikipedia.org By building a QSAR model using a dataset of known amines, it would be possible to predict properties of the different isomers of this compound. nih.govmdpi.com This could guide its development for specific applications by predicting, for example, its binding affinity to a target receptor or its environmental fate. The development of robust QSAR models relies on high-quality experimental data for validation. nih.gov

The following table summarizes how computational tools can be applied.

Computational MethodApplication for this compoundInformation Gained
Density Functional Theory (DFT) Modeling transition states of stereoselective catalytic reactions.Prediction of diastereoselectivity (cis/trans ratio), catalyst-substrate interactions, reaction mechanisms.
Molecular Dynamics (MD) Simulating the interaction of the amine with solvents or biological macromolecules.Understanding solvation effects, predicting binding poses and affinities to target proteins.
QSAR / QSPR Developing models based on related amine structures.Prediction of physicochemical properties (e.g., pKa, logP), biological activity, or toxicity of different isomers. wikipedia.orgnih.gov

The synergy between computational prediction and experimental validation is crucial. nih.govrsc.org Predictions from these models must be confirmed through laboratory experiments, and the experimental data is then used to refine and improve the accuracy of the computational models.

Integration of this compound into Sustainable Chemical Processes

Green chemistry principles are increasingly guiding the development of new chemical processes to minimize environmental impact. mygreenlab.org The synthesis of this compound can be made more sustainable by focusing on several key areas.

Renewable Feedstocks and Greener Solvents: The starting material, 3-methylcyclohexanone, can potentially be derived from biomass sources. For example, cyclic ketones can be produced from the catalytic processing of lignocellulose. The choice of solvent is also critical. Replacing traditional volatile organic compounds with greener alternatives like deep eutectic solvents (DESs) or bio-based solvents like Cyrene™ or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental footprint of the synthesis. rsc.orgmdpi.com Biocatalytic routes often use water as the primary solvent, which is the greenest option. nih.gov

Catalyst Recycling and Waste Reduction: The use of heterogeneous or immobilized catalysts (both chemical and enzymatic) is central to sustainable synthesis. These catalysts can be easily separated from the reaction mixture and reused for multiple cycles, reducing waste and cost. nih.govunibo.it

Evaluating "Greenness" with Metrics: To objectively assess the sustainability of a synthetic route, green chemistry metrics are employed. bohrium.comrsc.org Metrics like Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) quantify the efficiency and waste generation of a process. mygreenlab.orgtudelft.nl By calculating these metrics for different proposed syntheses of this compound, chemists can identify the most sustainable option.

Green Chemistry MetricDefinitionIdeal ValueApplication to Synthesis
Atom Economy (AE) (MW of product / sum of MW of all reactants) x 100%100%Favors addition reactions (like hydrogenation) over substitution or elimination reactions that generate by-products. rsc.org
E-Factor Total mass of waste / mass of product0Highlights waste from reagents, solvents, and workup. Lower values are better. tudelft.nl
Process Mass Intensity (PMI) Total mass input / mass of product1A comprehensive metric used in industry that includes all materials (reactants, solvents, workup chemicals). rsc.org
Reaction Mass Efficiency (RME) Mass of isolated product / total mass of reactants100%Accounts for both atom economy and chemical yield. bohrium.com

By integrating these future directions, the research and potential industrial application of this compound can proceed in a manner that is not only scientifically advanced but also economically viable and environmentally responsible.

Q & A

Q. What are the standard synthetic routes for N-butyl-3-methylcyclohexan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-methylcyclohexanone with n-butylamine using sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂/Pd-C). Alternative routes include alkylation of preformed cyclohexylamine derivatives with butyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (25–80°C) and solvent polarity critically affect stereoselectivity and yield. For example, polar aprotic solvents like DMF favor alkylation but may require extended reaction times.

Q. How can NMR spectroscopy distinguish between structural isomers of this compound?

  • Methodological Answer :
  • ¹H NMR : The axial vs. equatorial configuration of the butyl group on the cyclohexane ring can be discerned via coupling constants (J values). For instance, axial substituents exhibit larger J values (10–12 Hz) due to trans-diaxial interactions .
  • ¹³C NMR : Methyl branching at the 3-position of the cyclohexane ring produces distinct chemical shifts (δ 20–25 ppm for tertiary carbons) compared to linear analogs. DEPT-135 spectra confirm the presence of quaternary carbons .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
  • Waste Disposal : Neutralize residual amine with dilute HCl before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound in solution?

  • Methodological Answer :
  • Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate energy minima for chair and twist-boat cyclohexane conformers. Solvent effects (e.g., chloroform vs. water) are modeled via the polarizable continuum model (PCM). Results correlate with experimental NOESY data to validate axial/equatorial preferences .

Q. What analytical strategies resolve enantiomers of this compound, and how is chiral purity validated?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase and UV detection at 254 nm. Retention times differ by 1–2 minutes for enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations to assign absolute configurations .

Q. How does the amine’s stability vary under oxidative or thermal stress, and what degradation products form?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition onset (typically >200°C).
  • LC-MS for Degradants : Oxidative degradation (e.g., H₂O₂/Fe²⁺) produces N-oxide derivatives (m/z +16) and cyclohexene byproducts via Hofmann elimination .

Q. What role does this compound play in modulating enzyme inhibition kinetics?

  • Methodological Answer :
  • Conduct enzyme assays (e.g., acetylcholinesterase inhibition) using Ellman’s method. Prepare substrate (acetylthiocholine) and monitor absorbance at 412 nm. Calculate IC₅₀ values via nonlinear regression of inhibition curves. Compare with molecular docking simulations (AutoDock Vina) to identify key binding residues .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer :
  • Use the Hansen Solubility Parameters (HSPs): Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) values. Experimental solubility in ethanol (high δH) vs. hexane (high δD) is validated via cloud-point titration. Discrepancies arise from impurities or temperature variations during measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.